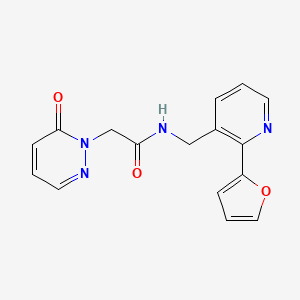

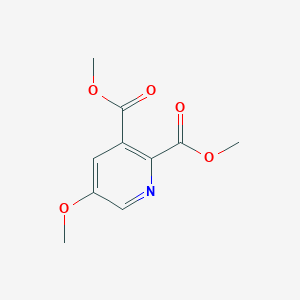

![molecular formula C12H16ClN5 B2674390 N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 251307-26-3](/img/structure/B2674390.png)

N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and dimethylamino groups. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring and the dimethylamino groups would likely play a significant role in its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring is a heterocycle that can participate in various chemical reactions. The dimethylamino groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Optical Device Applications

One notable application of related compounds includes the synthesis and exploration of their nonlinear optical properties, which are crucial for the development of optical devices such as limiters. For instance, a study conducted on a novel chalcone derivative compound revealed its potential as a candidate for optical device applications, showcasing a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increased excitation intensity (Rahulan et al., 2014).

Chemical Synthesis and Modification

The chemical versatility of such compounds is further illustrated through their use in synthetic chemistry, such as in the preparation and N-alkylation of 4-aryl-1,2,4-triazoles. This process demonstrates the ability to create a range of substituted compounds, offering a pathway for the generation of symmetrically and nonsymmetrically substituted bistriazolium salts, which can lead to the formation of complex metallic entities (Holm et al., 2010).

Pharmacological Research Tools

Compounds within this chemical family have been identified as pharmacological research tools. A functional cell-based screen highlighted a nonpeptidic agonist of the urotensin-II receptor, which could serve as a valuable tool for further pharmacological investigations and potentially as a drug lead (Croston et al., 2002).

Molecular Electronics and Ligand Design

The exploration of electronic communication and rates of intramolecular electron transfer in dimers of trinuclear ruthenium clusters presents another intriguing application. By adjusting the bridging and ancillary ligands, the electronic communication between these clusters can be fine-tuned, which has implications for the development of molecular electronics (Salsman et al., 2006).

Green Chemistry Applications

Furthermore, the synthesis of 2-Dimethylaminobenzazoles via a guanidine intermediate highlights the compound's role in promoting green chemistry principles. This method represents an efficient and potentially more environmentally friendly approach to the synthesis of benzazoles, emphasizing the compound's utility in sustainable chemistry practices (Ohno et al., 2003).

Future Directions

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKURPADQDEDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

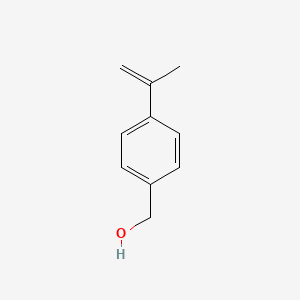

![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)

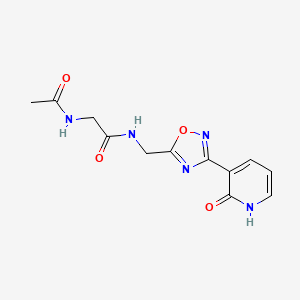

![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)

![1-(4-Fluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2674314.png)

![N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2674317.png)

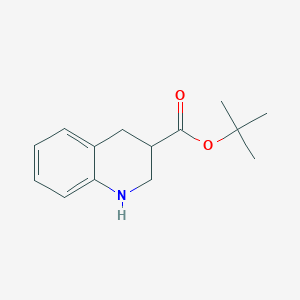

![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2674330.png)